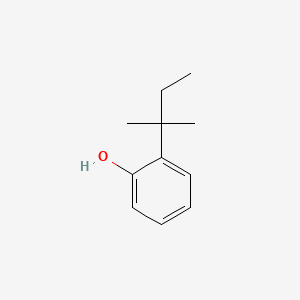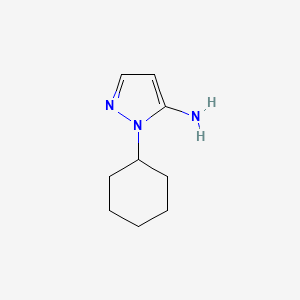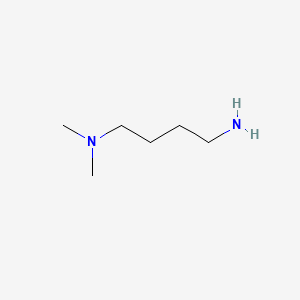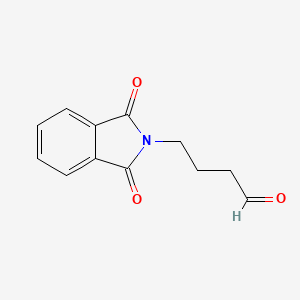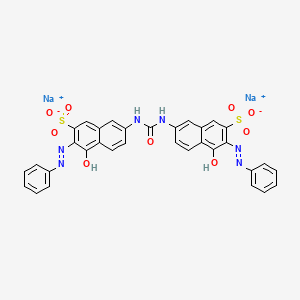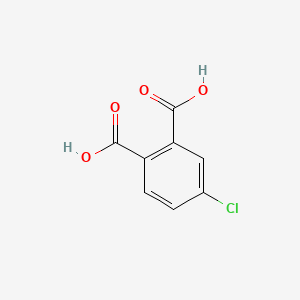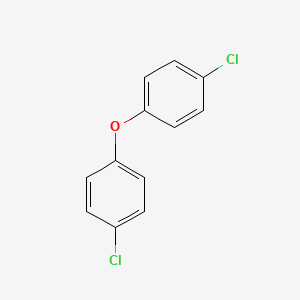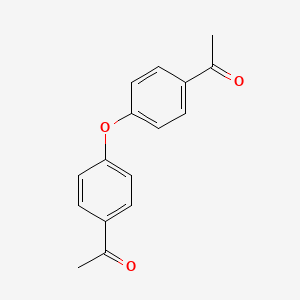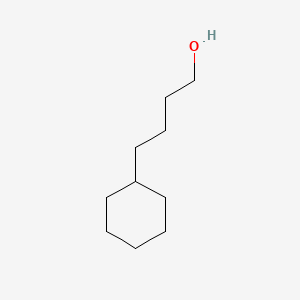
4-Cyclohexyl-1-butanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Cyclohexyl-1-butanol consists of a butanol chain with a cyclohexyl group attached at the 4th carbon . The structure can be represented in 2D or 3D molecular models .Physical And Chemical Properties Analysis
4-Cyclohexyl-1-butanol is a liquid at room temperature . It has a refractive index of 1.466 (lit.) . It has a boiling point of 103-104°C at 4mmHg (lit.) and a density of 0.902 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen
Solvent Efficacy in Organic Synthesis
4-Cyclohexyl-1-butanol, due to its structural similarity to 1-butanol, may have potential applications as a solvent in organic synthesis. Research has shown that 1-butanol can be an efficient solvent for the extraction of polar compounds from aqueous solutions, attributed to its ability to form small inverse micelles that accommodate polar solutes, thereby mimicking an aqueous environment. This mechanism suggests that 4-Cyclohexyl-1-butanol could exhibit similar solubilization properties, making it valuable in enhancing the efficiency of extracting polar molecules in organic synthesis and biocatalytic reactions (König, Reetz, & Thiel, 2018).
Biotechnological Production
The aliphatic alcohol 1-butanol, closely related to 4-Cyclohexyl-1-butanol, has been studied for its potential in biotechnological applications, particularly as a biofuel or bio-based solvent. Fermentative production of butanol by Clostridia highlights the potential of 4-Cyclohexyl-1-butanol in similar applications, leveraging renewable resources for the sustainable production of chemicals and fuels (Lee et al., 2008).
Microemulsions and Solubilization Capacity
Studies on the effects of n-butanol in cyclohexane/TX-100 microemulsions reveal significant insights into the role of butanol isomers, including potentially 4-Cyclohexyl-1-butanol, in enhancing solubilization capacity within microemulsions. This research indicates the utility of such alcohols in formulating microemulsions with increased solubilization capacities, relevant for applications in drug delivery systems, chemical synthesis, and the creation of specialized nanomaterials (Cheng et al., 2008).
Perfumery and Fragrance Synthesis
The synthesis of commercial fragrances like leather cyclohexanol and woody acetate involves the use of cyclohexanol derivatives, which suggests that 4-Cyclohexyl-1-butanol could be explored for its utility in the perfumery industry. Its structural characteristics might make it suitable for the creation of novel fragrances, especially when considering its potential for inclusion in biocatalytic processes for synthesizing stereochemically complex fragrance molecules with high diastereoisomeric purity (Tentori et al., 2020).
Safety and Hazards
4-Cyclohexyl-1-butanol is classified as a combustible liquid . It has a flash point of 109.00 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without obtaining special instructions before use .
Eigenschaften
IUPAC Name |
4-cyclohexylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c11-9-5-4-8-10-6-2-1-3-7-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEBWPHHIQAVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196163 | |
| Record name | Cyclohexylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-1-butanol | |
CAS RN |
4441-57-0 | |
| Record name | Cyclohexanebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylbutan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanebutanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexanebutanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4YG6ZD5FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The study by [] utilized Gas chromatography–mass spectrometry (GC-MS) to analyze the chemical constituents of the methanolic extract of Cleome simplicifolia leaves. 4-Cyclohexyl-1-butanol was identified as one of the volatile compounds present at a concentration of 3.41%. [] While this study primarily focused on the overall antioxidant and hepatoprotective properties of the extract, the presence of 4-Cyclohexyl-1-butanol contributes to the complex chemical profile of the plant. Further research is needed to elucidate the specific biological activity and potential synergistic effects of 4-Cyclohexyl-1-butanol within the extract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




